4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOSGMKLKOFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine
Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core Featuring Chloro and Amine Substituents
The synthesis of substituted pyrrolopyridines, such as 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine, relies on multi-step sequences that construct the fused bicyclic ring system. ias.ac.in The two primary retrosynthetic approaches involve either forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a pyrrole precursor. ias.ac.inresearchgate.net
Pyrrole Annelation onto Pre-formed Pyridine Rings
A common and versatile strategy for constructing pyrrolopyridine scaffolds is the annulation (fusion) of a pyrrole ring onto a suitably substituted pyridine core. researchgate.net This approach allows for the introduction of desired substituents on the pyridine ring prior to the pyrrole ring formation. Methodologies often involve intramolecular cyclization reactions starting from substituted pyridines. For the specific [2,3-c] isomer, this would typically begin with a 3,4-disubstituted pyridine. For instance, a pyridine carrying a nitro group at C-3 and a side chain at C-4 capable of cyclization (e.g., a group that can be converted to an ethylamine (B1201723) or a related synthon) could serve as a precursor. Subsequent chemical transformations would then be required to install the chloro and amine functionalities at the correct positions.
Strategies for Constructing the Fused Pyrrolo[2,3-c]pyridine Ring System
The creation of the fused pyrrolo[2,3-c]pyridine system, one of six possible isomers of pyrrolopyridine, requires careful strategic planning to ensure correct regiochemistry. nih.govias.ac.in General strategies for building fused pyrrole rings often employ transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.net One-pot, multi-component reactions have also been developed for constructing complex fused indole (B1671886) derivatives, which share structural similarities. researchgate.net For the pyrrolo[2,3-c]pyridine system specifically, synthetic routes may involve the cyclization of a 3-aminopyridine (B143674) derivative that has been functionalized at the C-4 position with a group that can form the five-membered pyrrole ring.
Regioselective Introduction of Chloro and Amine Moieties
The precise placement of the chloro and amine groups is critical and is often achieved through regioselective reactions.
Chlorination: The introduction of a chlorine atom at the C-4 position can be accomplished through various chlorination methods. If starting from a pyrrolo[2,3-c]pyridin-4-ol precursor, treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is a standard method to convert the hydroxyl group to a chloro group. nih.gov This transformation is a key step in the synthesis of many chloro-substituted heterocyclic intermediates. google.comgoogle.comresearchgate.net
Amination: The 7-amino group can be introduced through several routes. One common method is the reduction of a corresponding 7-nitro derivative. The nitration of the pyrrolopyridine ring system, followed by reduction using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like tin or iron in acidic media), would yield the desired amine. Alternatively, direct amination or the use of an ammonia (B1221849) surrogate on a suitably activated precursor could be employed.
Advanced Chemical Reactions for Derivatization and Functionalization of this compound
The presence of the C-4 chloro substituent renders the molecule susceptible to a variety of powerful chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions at the C-4 Chloro Position
The chloro group at the C-4 position of the pyrrolo[2,3-c]pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is analogous to that of 4-chloropyridine, where the ring nitrogen atom is positioned 'para' to the leaving group. stackexchange.com The nitrogen atom stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution reaction. stackexchange.comlibretexts.org
This activation allows for the displacement of the chloride ion by a wide range of nucleophiles. Amines, in particular, are common nucleophiles in this reaction, providing a direct route to C-4 aminated products. preprints.org The reaction is often promoted by base or, in some cases, acid catalysis, and can be performed under thermal or microwave conditions. preprints.org
Table 1: Representative Nucleophiles for SₙAr at the C-4 Position
| Nucleophile Class | Example Nucleophile | Product Type |
|---|---|---|
| Amines | Alkylamines, Anilines | 4-Amino-pyrrolopyridines |
| Alkoxides | Sodium Methoxide | 4-Alkoxy-pyrrolopyridines |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of aryl halides. libretexts.org The C-4 chloro position of this compound serves as an excellent handle for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov It is widely used to synthesize biaryl compounds and other conjugated systems. libretexts.orgmdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, XPhos, SPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water |
| Boron Reagent | Arylboronic acids, Alkenylboronic acids |
Data compiled from sources nih.govmdpi.com.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the synthesis of arylalkynes, which are important structures in pharmaceuticals and materials science. nih.govresearchgate.net The classic method employs a palladium catalyst and a copper(I) co-catalyst, though copper-free protocols have also been developed. wikipedia.orgnih.govnih.gov
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI (in traditional method) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Acetonitrile |
| Alkyne | Phenylacetylene, Propyne, Trimethylsilylacetylene |
Data compiled from sources wikipedia.orgorganic-chemistry.orgresearchgate.net.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgbeilstein-journals.org It allows for the coupling of the C-4 chloro position with a wide range of primary and secondary amines. nih.govresearchgate.net
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, XPhos, BrettPhos |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Amine | Primary amines, Secondary amines, Anilines, Heterocyclic amines |
Data compiled from sources wikipedia.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov.
Modifications and Transformations of the Amine Group at C-7
The amine group at the C-7 position of the this compound core is a primary site for structural diversification. Its nucleophilic character allows for a variety of chemical transformations, enabling the introduction of different substituents to modulate the compound's physicochemical and pharmacological properties.
One of the most common transformations is N-arylation , often achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of a C-N bond between the C-7 amine and various aryl or heteroaryl halides. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, the amination of related 4-chloropyrrolopyrimidines has been successfully carried out with a range of anilines. ntnu.nonih.govpreprints.org The choice of ligand, such as Xantphos or BINAP, and the base, like cesium carbonate or potassium tert-butoxide, can significantly influence the reaction's efficiency and scope. beilstein-journals.orgresearchgate.net
Acid-catalyzed nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the modification of the C-7 amino group. Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that the reaction with anilines can be promoted by acids like hydrochloric acid, often using water as a solvent. ntnu.nonih.govpreprints.org The reaction rate and yield are influenced by the electronic and steric properties of the aniline (B41778) derivative. Anilines with electron-donating groups and less steric hindrance tend to react more efficiently. ntnu.no
The following table summarizes representative conditions for the amination of related chloro-pyrrolopyrimidine systems, which can be extrapolated to the C-7 amine of this compound.
| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | beilstein-journals.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | |
| Acid-Catalyzed SNAr | HCl (0.1 eq.) | - | - | Water | 80 | nih.gov |
Beyond N-arylation, the C-7 amine can undergo other transformations such as acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to introduce alkyl groups. These modifications are crucial for exploring the structure-activity relationships of derivatives of this compound in various drug discovery programs.
N-Alkylation and Acylation Strategies at the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen (N-1) of the this compound scaffold presents another key position for chemical modification. N-alkylation and N-acylation reactions at this position are important for modulating the compound's properties, including its metabolic stability and target-binding interactions.
N-Alkylation can be achieved under various conditions, typically involving the deprotonation of the pyrrole nitrogen with a suitable base, followed by the addition of an alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of the alkylating agent, such as an alkyl halide or a tosylate, determines the nature of the substituent introduced at the N-1 position. For instance, in the synthesis of related pyrrolo[3,2-c]pyridine derivatives, N-alkylation has been performed using various alkyl halides in the presence of a base. tandfonline.com
N-Acylation introduces an acyl group at the N-1 position, which can serve as a protecting group or as a functional handle for further modifications. Acylation is typically carried out using an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. Common acylating agents include acetyl chloride and di-tert-butyl dicarbonate (B1257347) (Boc₂O). A patent for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives describes the N-tosylation using tosyl chloride and potassium carbonate. google.com
The table below provides examples of N-alkylation and N-acylation conditions for related heterocyclic systems.
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Reference |
| N-Alkylation | Alkyl Halide | NaH | DMF | RT | tandfonline.com |
| N-Tosylation | Tosyl Chloride | K₂CO₃ | Dichloromethane/Water | RT | google.com |
The strategic protection and deprotection of the N-1 position are often crucial steps in the multi-step synthesis of complex derivatives of this compound, allowing for selective reactions at other positions of the molecule.
Mechanistic Insights into Key Synthetic Steps and Rearrangement Reactions
The synthesis of the this compound core and its subsequent transformations involve several key reactions with interesting mechanistic features. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
A significant rearrangement reaction relevant to the synthesis of the pyridine portion of the pyrrolo[2,3-c]pyridine scaffold is the Ciamician-Dennstedt rearrangement . chemistry-online.comdrugfuture.comchemistryschool.net This reaction involves the expansion of a pyrrole ring into a 3-halopyridine ring. The reaction typically proceeds by reacting a pyrrole with a dihalocarbene, which is often generated in situ from a haloform (e.g., chloroform) and a strong base. chemistry-online.comdrugfuture.com The dihalocarbene undergoes a [2+1] cycloaddition with the pyrrole to form a dihalocyclopropane intermediate. This intermediate is unstable and rearranges to the corresponding 3-halopyridine. chemistry-online.comdrugfuture.comchemistryschool.net More recent modifications of this rearrangement utilize α-chlorodiazirines as precursors to chlorocarbenes, which can lead to the formation of 3-arylpyridines directly from pyrroles. organic-chemistry.orgnih.gov
The Buchwald-Hartwig amination , a key C-N bond-forming reaction, proceeds through a catalytic cycle involving a palladium complex. wikipedia.org The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation of the coordinated amine by a base leads to the formation of a palladium-amido complex. The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst. wikipedia.org
The synthesis of the pyrrolo[2,3-c]pyridine core itself can be achieved through various strategies, including the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent. acs.orgnih.gov This reaction is believed to proceed through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate formed from the nitroarene and the Grignard reagent.
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyrrolo[2,3-c]pyridine Analogs
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. The synthesis of pyrrolo[2,3-c]pyridine analogs can benefit from the adoption of these principles.
One of the key principles of green chemistry is the use of safer solvents . Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. As mentioned earlier, acid-catalyzed amination reactions of chloropyrrolopyrimidines have been successfully carried out in water, which can be a more sustainable alternative to traditional organic solvents. ntnu.nonih.govpreprints.org
Catalysis is another cornerstone of green chemistry. The use of catalysts, especially in small quantities, can significantly improve the efficiency of a reaction and reduce waste. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are examples of catalytic processes that are widely used in the synthesis of pyrrolopyridine derivatives. wikipedia.org The development of more active and stable catalysts can further enhance the greenness of these processes.
Atom economy , which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product, is another important consideration. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. Designing synthetic routes that maximize atom economy is a key goal in green chemistry.
Furthermore, the use of renewable feedstocks and the development of energy-efficient synthetic methods are also crucial aspects of sustainable synthesis. Microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a more sustainable process by reducing solvent usage and waste generation. acs.org
Advanced Theoretical and Computational Investigations of 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular geometry, and energetic stability, which are key determinants of chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bhu.ac.in It is particularly effective for performing conformational analysis to identify the most stable three-dimensional arrangement of atoms (i.e., the lowest energy conformer) and for calculating the relative energetics of different isomers.
For pyrrolopyridine derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry. bhu.ac.in This process determines the most favorable bond lengths, bond angles, and dihedral angles. By comparing the energies of various possible conformations, researchers can identify the global minimum on the potential energy surface, which represents the most populated conformation under equilibrium conditions. The kinetic stability of a compound can also be inferred from these calculations; for instance, a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests high stability. rsc.org
Table 1: Representative DFT-Calculated Energetic Properties of a Pyrrolopyridine Analog
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | -785.45 | Represents the total electronic energy of the optimized geometry. |
| Dipole Moment (Debye) | 4.87 | Indicates the polarity of the molecule, affecting solubility and intermolecular interactions. bhu.ac.in |
| HOMO-LUMO Energy Gap (eV) | 3.59 | A larger gap implies higher kinetic stability and lower chemical reactivity. rsc.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map uses a color scale to indicate electrostatic potential: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. bhu.ac.inrsc.org Green areas represent neutral potential. rsc.org For analogs of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine, MEP maps can identify the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the amino group, as potential sites for hydrogen bonding and other intermolecular interactions.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A small energy gap suggests that the molecule is more reactive. FMO analysis helps to understand the charge transfer that occurs within the molecule and its interactions with other species. rsc.org
Table 2: Frontier Molecular Orbital (FMO) Data for a Pyrrolopyridine Analog
| Orbital | Energy (eV) | Significance in Reactivity |
|---|---|---|
| HOMO | -6.21 | Region of electron donation (nucleophilic character). |
| LUMO | -2.62 | Region of electron acceptance (electrophilic character). |
| Energy Gap (ΔE) | 3.59 | Correlates with chemical reactivity and kinetic stability. rsc.org |
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental data for structural elucidation and validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared against experimental spectra to confirm the proposed molecular structure. mdpi.com
Discrepancies between calculated and experimental values can often be rationalized by considering environmental factors in the experiment (like solvent effects) that are not always accounted for in gas-phase calculations. The strong correlation between predicted and observed spectra provides a high degree of confidence in the structural assignment of newly synthesized compounds, including complex heterocyclic systems like pyrrolopyridine derivatives. mdpi.com
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 7.85 | 7.91 | Pyridine-H |
| ¹³C NMR Chemical Shift (ppm) | 151.2 | 150.8 | Pyridine C-Cl |
| IR Frequency (cm⁻¹) | 3350 | 3365 | N-H stretch (amine) |
| IR Frequency (cm⁻¹) | 1610 | 1618 | C=N stretch (pyrimidine) |
Molecular Modeling and Docking Studies of this compound with Biological Receptors
Molecular modeling techniques are essential in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. These methods can identify potential drug candidates and provide insights into their mechanism of action at the molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scilit.com It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For analogs of this compound, which often act as kinase inhibitors, docking studies can identify key interactions within the ATP-binding site of the target kinase. nih.govnih.gov
The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis of the docked pose reveals crucial interactions, such as hydrogen bonds with hinge region residues, pi-pi stacking with aromatic amino acids, and hydrophobic interactions, which are critical for the inhibitory potency of the compound. tandfonline.com
Table 4: Representative Protein-Ligand Docking Results for a Pyrrolopyrimidine Analog with a Kinase Target
| Parameter | Result | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.5 | Indicates a strong predicted binding interaction. |
| Hydrogen Bonds | Met1160, Asp1222 | Key interactions that anchor the ligand in the binding site. tandfonline.com |
| Pi-Pi Interactions | Phe1223, Phe1134 | Contribute to the stability of the ligand-receptor complex. tandfonline.com |
| Putative Target | c-Met Kinase | Identified as a potential biological receptor for the compound class. scilit.comtandfonline.com |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.com Starting from the docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules.
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. scilit.comtandfonline.com MD simulations can also be used to calculate binding free energies using methods like MM-PBSA, providing a more rigorous estimation of binding affinity than docking scores alone. scilit.comtandfonline.com
Table 5: Typical Output from a Molecular Dynamics (MD) Simulation
| MD Simulation Parameter | Typical Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. scilit.comtandfonline.com |
| Average Ligand RMSD (nm) | 0.15 | A low and stable RMSD indicates the ligand does not diffuse away from the binding pocket. mdpi.com |
| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A more accurate estimation of the binding affinity, accounting for solvent effects and entropy. |
| Key Residue Interactions | Persistent H-bonds | Confirms the stability of crucial interactions identified in docking. |
Free Energy Perturbation (FEP) and Binding Energy Calculations for Affinity Prediction
Predicting the binding affinity between a ligand and its target protein is a cornerstone of computational drug design. For analogs of this compound, particularly derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold, binding free energy calculations have been instrumental in understanding their interaction with protein kinases. A prominent method employed for this purpose is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
In a study focused on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, an integrated computational approach was utilized to explore the structural requirements for their activity. After performing molecular docking to elucidate the binding modes, a 100-nanosecond molecular dynamics simulation was conducted. This simulation revealed the stability of a newly designed, high-activity compound within the c-Met active site. The MM-PBSA method was then applied to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor and confirming the stability observed in the simulation tandfonline.comscilit.com. This method combines the molecular mechanics energies of the system with a continuum solvent model to estimate the free energy of binding, offering valuable insights that guide the design of novel inhibitors with improved potency tandfonline.com. The pyrrolo[2,3-b]pyridine core was identified as playing a significant role, forming crucial hydrogen bonds with residues in the kinase active site, such as Met1160 tandfonline.comtandfonline.com.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-c]pyridine Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. For the broader family of pyrrolopyridine derivatives, 3D-QSAR studies have been successfully applied to guide the development of potent inhibitors for various therapeutic targets.
For instance, a series of 67 pyrrolo[2,3-b]pyridine derivatives were analyzed as c-Met kinase inhibitors to build robust 3D-QSAR models tandfonline.comscilit.com. Similarly, a study on 31 compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer also utilized 3D-QSAR to understand the structural features governing their inhibitory activity imist.ma. These studies typically involve aligning the set of molecules and using statistical methods to correlate their 3D properties with their biological potency, expressed as pIC50 values tandfonline.comimist.ma.
Descriptor Generation and Feature Selection for Activity Prediction
The foundation of any QSAR model lies in the generation of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the key descriptors are derived from the 3D structural alignment of the compounds.
For pyrrolo[2,3-b]pyridine derivatives, CoMFA models calculate steric and electrostatic fields around the molecules, providing a quantitative description of their shape and electronic properties. CoMSIA models expand on this by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties tandfonline.comimist.ma.
The analysis of the resulting contour maps from these models serves as a form of feature selection, highlighting specific spatial regions where modifications to the chemical structure are likely to enhance or diminish biological activity. For example, in the study of TNIK inhibitors, CoMSIA contour maps indicated that:
Steric Fields: Favorable bulky groups were identified in certain regions, while other areas required less steric hindrance.
Electrostatic Fields: Regions where electropositive or electronegative groups would be favorable for activity were pinpointed.
Hydrophobic Fields: The maps showed where hydrophobic groups would enhance activity imist.ma.
Hydrogen Bond Donor/Acceptor Fields: Favorable and unfavorable locations for hydrogen bond donor and acceptor groups were identified, providing clear guidance for structural modification imist.ma.
Development of Predictive Models for Preclinical Biological Activity
Once descriptors are generated, statistical methods are used to develop predictive models. For pyrrolopyridine derivatives, these models have demonstrated strong reliability and predictive power. The quality of a QSAR model is assessed using several statistical metrics, including the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive squared correlation coefficient for the test set (r²_pred).
A high Q² value (typically > 0.5) indicates good internal predictive ability, while a high r²_pred value signifies the model's capacity to accurately predict the activity of new, untested compounds. Studies on pyrrolo[2,3-b]pyridine derivatives have yielded statistically robust models, as detailed in the table below.
| Model | Target | Q² | R² | r²_pred (or r²_test) | Reference |
| CoMFA | TNIK | 0.65 | 0.86 | 0.97 | imist.ma |
| CoMSIA | TNIK | 0.74 | 0.96 | 0.95 | imist.ma |
| CoMFA | c-Met Kinase | 0.692 | 0.912 | 0.897 | tandfonline.com |
| CoMSIA | c-Met Kinase | 0.751 | 0.946 | 0.944 | tandfonline.com |
These high statistical values confirm that the developed 3D-QSAR models are reliable and can be effectively used to design new compounds with potentially enhanced preclinical biological activity against their respective targets tandfonline.comimist.ma.
Pharmacophore Modeling and Virtual Screening Based on the Pyrrolo[2,3-c]pyridine Scaffold
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. This "pharmacophore model" can then be used as a 3D query to search large chemical databases for novel compounds that possess these features, a process known as virtual screening.
This approach is particularly valuable when the 3D structure of the target protein is unknown. For scaffolds related to pyrrolo[2,3-c]pyridine, such as the pyrrolo[2,3-d]pyrimidine core, pharmacophore modeling and virtual screening have been employed to discover new anticancer agents researchgate.netfigshare.com. The process involves:
Model Generation: A set of known active compounds is used to generate one or more pharmacophore hypotheses.
Model Validation: The models are validated to ensure they can distinguish between active and inactive compounds.
Virtual Screening: The best-validated model is used to screen compound libraries to identify "hits" that match the pharmacophore.
Further Analysis: The identified hits are then subjected to further computational analysis, such as molecular docking and dynamics, to prioritize them for synthesis and biological testing researchgate.netfigshare.com.
This methodology has proven effective in identifying novel molecular frameworks, including pyrrolo[2,3-d]pyrimidine derivatives, that can serve as starting points for the development of new therapeutic agents researchgate.netnih.gov. The versatility of the pyrrolopyrimidine scaffold makes it a suitable candidate for such tailored drug development efforts nih.gov.
Mechanistic Elucidation of Biological Activities of 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine in Preclinical Contexts
Identification and Validation of Molecular Targets for Pyrrolo[2,3-c]pyridine Derivativesnih.govvwr.com
The initial stages of characterizing the biological activity of pyrrolo[2,3-c]pyridine derivatives involve the identification and subsequent validation of their specific molecular targets. This process is crucial for understanding how these compounds exert their therapeutic effects at a molecular level.
Enzyme Inhibition Studies (e.g., Kinases like LSD1, JAK3, FMS, CSF1R, H+/K+-ATPase)chemicalbook.comacs.org
A primary mechanism of action for many pyrrolopyridine and azaindole derivatives is the inhibition of key enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. chemicalbook.com
Lysine-Specific Demethylase 1 (LSD1): Pyrrolo[2,3-c]pyridines have been identified as a new class of potent and reversible inhibitors of LSD1, an epigenetic enzyme linked to the progression of human cancers. nih.gov In one study, a lead compound from this class demonstrated an IC₅₀ value of 3.1 nM against LSD1 enzymatic activity. nih.gov The dysregulation of LSD1 is associated with tumor cell proliferation and transformation, making its inhibition a promising therapeutic strategy. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): While not the exact same scaffold, the closely related pyrrolo[2,3-d]pyrimidines have been developed as highly selective inhibitors of CSF1R, a receptor tyrosine kinase involved in the differentiation and maintenance of macrophages. nih.gov These inhibitors target the autoinhibited conformation of the kinase, showing subnanomolar enzymatic inhibition. nih.gov Pharmacological targeting of CSF1R is being investigated for treating cancers, neurodegenerative disorders, and osteoporosis. nih.gov
Protein Kinase B (PKB/Akt): Analogs based on the 7H-pyrrolo[2,3-d]pyrimidin-4-yl scaffold have been developed as potent, ATP-competitive inhibitors of PKB (Akt), a critical serine/threonine kinase in signaling pathways that promote cell proliferation and survival. nih.gov Optimization of these derivatives has led to nanomolar inhibitors with up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov
Transforming Growth Factor-beta Receptor 1 (TGFβRI): A series of 4-azaindole (B1209526) derivatives were discovered to be novel inhibitors of the TGFβ receptor 1 kinase. h1.co TGFβ plays a central role in regulating antitumor immunity, and its inhibition is being explored in combination with immune checkpoint blockade. h1.co
Janus Kinase (JAK): Some azaindole derivatives have been shown to repress gene expression by blocking the Janus kinase/Signal Transducer and Activator of Transcription-3 (JAK/STAT-3) signaling pathway. sci-hub.se
Table 1: Enzyme Inhibition by Pyrrolopyridine Analogs
| Compound Class | Target Enzyme | Potency (IC₅₀) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-c]pyridines | LSD1 | 3.1 nM | Potent and reversible inhibition of epigenetic enzyme. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | CSF1R | Subnanomolar | High selectivity, targets autoinhibited kinase form. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidin-4-yl amines | PKB (Akt) | Nanomolar | ATP-competitive, high selectivity over PKA. | nih.gov |
| 4-Azaindoles | TGFβRI | Not specified | Excellent selectivity for TGFβ receptor 1 kinase. | h1.co |
| Azaindole derivatives | JAK/STAT3 | Not specified | Blocks signaling pathway, represses survivin expression. | sci-hub.se |
Receptor Binding Assays and Ligand Displacement Studiesnih.gov
Receptor binding and ligand displacement assays are fundamental in confirming the direct interaction between a compound and its putative target. For pyrrolo[2,3-c]pyridine analogs, these studies have been instrumental in validating tubulin as a direct cellular target. In vitro experiments have shown that azaindole derivatives can inhibit tubulin polymerization. nih.gov Furthermore, these compounds were found to compete with colchicine (B1669291) for binding to tubulin, which strongly indicates that tubulin is the specific cellular receptor for these agents. nih.gov The bicyclic heteroaromatic groups, such as 7-azaindole (B17877), are known to form hydrogen bonds within the hinge region of kinase domains, which is a critical part of the receptor that links the N- and C-lobes of the enzyme. acs.org
Proteomic and Genetic Approaches for Target Deconvolution in Cell Linesacs.org
Target deconvolution is the process of identifying the molecular targets of an active compound discovered through phenotypic screening. nih.gov This can be a complex endeavor, often described as finding a "needle in a haystack". nih.gov
Chemoproteomics: This is a powerful strategy for target deconvolution that can be performed with or without a chemical probe. nih.gov Probe-based methods use a modified version of the compound to enrich and identify its binding partners from a cellular lysate. nih.gov Newer probe-free methods, such as Thermal Proteome Profiling (TPP), rely on the principle that a protein's thermal stability changes when a ligand is bound, allowing for target identification in a more native environment. nih.gov
Genetic Approaches: Genetic techniques are complementary to chemical proteomics for target validation. For instance, the role of LSD1 as a target for its inhibitors has been confirmed using RNA interference (RNAi) to deplete the enzyme, which mimics the effect of the small molecule inhibitors. nih.gov Forward chemical genetics starts with screening for a desired phenotype and then uses various profiling approaches, including genetic methods, to identify the compound's mechanism of action. nih.gov
Biochemical and Cellular Mechanism of Action Studies of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine Analogs
Following target identification, research focuses on the downstream consequences of target engagement within the cell. These studies elucidate the biochemical and cellular pathways affected by the compound, linking the molecular interaction to the observed phenotype, such as cancer cell death.
Modulation of Intracellular Signaling Pathways and Protein Phosphorylationnih.gov
Pyrrolopyridine derivatives exert their effects by intervening in critical intracellular signaling cascades.
PI3K/PKB Pathway: As potent inhibitors of PKB (Akt), 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides modulate signaling through this key survival pathway. nih.gov Activated PKB signals through the phosphorylation of numerous substrates to promote cell proliferation and survival; thus, its inhibition by these compounds is a primary driver of their anti-proliferative effects. nih.gov
JAK/STAT Pathway: Certain azaindole derivatives have been found to block the JAK/STAT-3/survivin signaling pathway. sci-hub.se This leads to the reduced expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis. sci-hub.se
TGFβ Pathway: By inhibiting the TGFβ receptor 1 kinase, 4-azaindole derivatives block TGFβ signaling. h1.co This pathway is implicated in regulating antitumor immunity, and its inhibition is hypothesized to enhance the immune response against tumors. h1.co
Effects on Cell Proliferation, Apoptosis, and Autophagy in in vitro Disease Models (e.g., cancer cell lines)nih.gov
The ultimate preclinical validation of an anticancer agent lies in its ability to inhibit cancer cell growth and induce cell death in in vitro models. Analogs of this compound have demonstrated significant effects on cell cycle, proliferation, and apoptosis.
Cell Proliferation and Cycle Arrest: Azaindole derivatives have been shown to exert potent cytostatic effects on a wide range of cancer cell lines, with GI₅₀ (50% of growth inhibition) values in the sub- or low-micromolar range. nih.gov This anti-proliferative activity is often linked to an induction of G2/M cell cycle arrest. nih.gov The nitrogen atom at the 7-position of the azaindole ring has been suggested to be crucial for this anti-proliferative activity. nih.gov
Induction of Apoptosis: The anti-proliferative effects of these compounds are frequently mediated by the induction of programmed cell death, or apoptosis. The mechanism can involve the activation of intrinsic apoptosis, as indicated by the activation of initiator caspase-9 and executioner caspases-3 and -7. nih.gov Another identified mechanism involves the activation of procaspase-3. sci-hub.se Furthermore, some compounds inhibit the NF-kappaB pathway, which suppresses anti-apoptotic genes like Bcl-2 and induces pro-apoptotic genes such as Bax, cleaved caspase-3, and cleaved PARP, ultimately leading to apoptotic cell death. nih.gov
Table 2: Anti-proliferative Activity of Azaindole Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Potency (IC₅₀ or GI₅₀) | Cellular Effect | Reference |
|---|---|---|---|---|---|
| Azaindole Derivative (CM01) | HeLa | Cervical Cancer | 0.5 µM | G2/M Arrest, Cytostatic | nih.gov |
| Azaindole Derivative (CM02) | HeLa | Cervical Cancer | 1.0 µM | G2/M Arrest, Cytostatic | nih.gov |
| 3-amino-1H-7-azaindole analog | HeLa | Cervical Cancer | 3.7 µmol/L | Anti-proliferative | nih.gov |
| 3-amino-1H-7-azaindole analog | HepG2 | Liver Cancer | 8.0 µmol/L | Anti-proliferative | nih.gov |
| 3-amino-1H-7-azaindole analog | MCF-7 | Breast Cancer | 19.9 µmol/L | Anti-proliferative | nih.gov |
| DW-8 (Anilinoquinazoline) | HCT116 | Colorectal Cancer | 8.50 µM | Intrinsic Apoptosis | nih.gov |
| DW-8 (Anilinoquinazoline) | SW620 | Colorectal Cancer | 6.15 µM | Intrinsic Apoptosis | nih.gov |
| DDMP | SW620 | Colorectal Cancer | Not specified | Apoptosis via NF-kappaB inhibition | nih.gov |
Specific Enzyme Kinetics and Inhibition Mechanisms (e.g., reversible, irreversible, competitive)
Derivatives of the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold have been identified as a promising class of potassium-competitive acid blockers (P-CABs). nih.gov This classification defines their specific mechanism of enzyme inhibition.
P-CABs target the gastric H⁺,K⁺-ATPase, also known as the proton pump, which is the enzyme responsible for the final step of acid secretion in the stomach. The inhibitory mechanism of this class of compounds is competitive with potassium ions (K⁺). nih.gov By binding to the K⁺-binding site of the enzyme, these agents block its activity, leading to a potent and rapid inhibition of gastric acid secretion. Molecular modeling and docking studies of these derivatives have been instrumental in designing potent inhibitors that interact effectively with specific lipophilic and polar residues within the enzyme's binding pocket. nih.gov This competitive inhibition is a key mechanistic feature of the 1H-pyrrolo[2,3-c]pyridine-7-amine class of compounds.
Preclinical Pharmacological Evaluation in Non-Human Animal Models
Research has confirmed that derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine exhibit significant inhibitory activity not only in laboratory tests (in vitro) but also in living organisms (in vivo), establishing them as promising lead compounds for further development. nih.gov
Efficacy Studies in in vivo Disease Models (e.g., mouse xenograft models, animal models of inflammation/neurodegeneration)
While specific in vivo disease model data for this compound is not detailed in the available literature, the confirmed in vivo activity of its parent derivatives as P-CABs implies efficacy in animal models of acid-related gastrointestinal disorders. nih.gov For analogous heterocyclic compounds, such as certain pyrrolo[2,3-d]pyrimidine derivatives, preclinical efficacy is often evaluated in mouse xenograft models, particularly for cancer research, where tumor growth inhibition is a key endpoint. acs.org
Below is a representative table illustrating the type of data generated from in vivo efficacy studies for a hypothetical 1H-pyrrolo[2,3-c]pyridine-7-amine derivative in a relevant disease model.
Table 1: Representative In Vivo Efficacy in an Animal Model This table is a representative example based on typical preclinical studies and does not represent actual data for the specified compound.
| Compound | Animal Model | Endpoint Measured | Result vs. Control | Reference |
|---|---|---|---|---|
| Derivative of 1H-pyrrolo[2,3-c]pyridin-7-amine | Rat Model of Gastric Acid Secretion | Inhibition of Histamine-Induced Acid Secretion | Potent and dose-dependent inhibition | nih.gov |
| Analogous Pyrrolo-pyrimidine Compound | U87MG Human Glioblastoma Xenograft (Mouse) | Tumor Growth Inhibition (T/C %) | Significant reduction in tumor volume | acs.org |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Animal Studies
The relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics) is critical in preclinical evaluation. For derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine, studies have confirmed excellent inhibitory activity in vivo, which inherently demonstrates a successful PK/PD relationship. nih.gov The compound achieves sufficient systemic exposure to engage its target (H⁺,K⁺-ATPase) and elicit a pharmacological response (acid secretion inhibition). For related pyrrolopyrimidine compounds studied in animal models, high concentrations in both plasma and tumor tissue have been directly correlated with the inhibition of downstream signaling pathways. acs.org
In vivo Target Engagement and Biomarker Analysis in Preclinical Animal Research
In vivo target engagement confirms that a compound interacts with its intended biological target in a living system. For P-CABs, this is demonstrated by measuring the direct or indirect effects of H⁺,K⁺-ATPase inhibition, such as a change in gastric pH. For other pyrrolopyrimidine-based kinase inhibitors, target engagement is often assessed by analyzing downstream biomarkers. For instance, in preclinical tumor models, the inhibition of a target kinase like Protein Kinase B (PKB) is confirmed by measuring the phosphorylation levels of its substrates, such as GSK3β, in tumor lysates from treated animals. acs.org This analysis provides clear evidence that the compound is hitting its target in vivo and modulating the relevant signaling pathway.
Table 2: Representative Biomarker Analysis in a Preclinical Model This table is a representative example based on typical preclinical studies and does not represent actual data for the specified compound.
| Compound Class | Animal Model | Target | Biomarker Analyzed | Observed Effect | Reference |
|---|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridin-7-amine Derivative | Rat | H⁺,K⁺-ATPase | Gastric pH | Sustained increase in intragastric pH | nih.gov |
| Pyrrolo[2,3-d]pyrimidine Derivative | Mouse Xenograft | Protein Kinase B (PKB) | Phospho-GSK3β levels in tumor | Clear inhibition of PKB signaling | acs.org |
Role of 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine in Chemical Probe and Pre Clinical Lead Development
Design and Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine-based Chemical Probes
Chemical probes are essential small-molecule tools for studying protein function, validating drug targets, and visualizing biological processes in living systems. The inherent kinase-binding properties of the this compound core make it an attractive scaffold for designing various types of probes. nih.gov
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs covalent chemical probes to assess the functional state of entire enzyme families directly in native biological systems. An activity-based probe (ABP) typically consists of three components: a reactive group (or "warhead") that forms a covalent bond with an active site residue of the target enzyme, a recognition element (or "scaffold") that directs the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment.
The this compound scaffold is well-suited to serve as the recognition element for kinase-targeting ABPs. Its established ability to bind to the ATP pocket of kinases can be exploited to deliver a reactive group to a nearby nucleophilic residue, such as a cysteine, leading to irreversible target engagement.
Design Strategy:
Scaffold: The this compound core serves as the kinase recognition motif.
Reactive Group: An electrophilic warhead (e.g., acrylamide, chloroacetamide, or fluoromethylketone) is incorporated into the structure at a position that does not disrupt kinase binding. This group is designed to covalently react with a nucleophilic amino acid (often cysteine) in or near the ATP-binding site.
Reporter Tag: A reporter group, such as biotin for affinity purification or a fluorescent dye for imaging, is attached via a flexible linker to a solvent-exposed part of the molecule.
While specific ABPs derived directly from this compound are not extensively documented in public literature, the design principles are well-established through work on related heterocyclic kinase inhibitors. The synthesis would involve multi-step organic chemistry, starting with the core azaindole and sequentially adding the reactive warhead and the reporter tag through standard coupling reactions.
Fluorescent probes are indispensable tools for visualizing the localization and dynamics of biomolecules within cells. Pyrrolopyridine and related heterocyclic structures have been successfully developed into fluorescent probes for various biological applications, including the imaging of specific cell organelles or pathological protein aggregates like neurofibrillary tangles (NFTs), which are hallmarks of Alzheimer's disease. nih.govmdpi.com
The development of a this compound-based fluorescent probe would involve conjugating the scaffold to a fluorophore. The azaindole core would act as the targeting moiety, directing the probe to its biological target (e.g., a kinase enriched in NFTs or the tangle structure itself), while the attached fluorophore would provide the optical signal for detection by fluorescence microscopy.
Synthetic Approach: A common strategy involves a cross-coupling reaction to attach a fluorophore-containing fragment to the azaindole core. For instance, a boronic acid derivative of a known fluorophore could be coupled to a halogenated position on the pyrrolopyridine ring using a palladium-catalyzed Suzuki reaction. The choice of fluorophore (e.g., coumarin, fluorescein, or a near-infrared dye) would depend on the specific imaging application, considering factors like brightness, photostability, and excitation/emission wavelengths. nih.gov While literature specifically detailing a probe from this exact compound for NFTs is sparse, the general feasibility is supported by the development of other heterocyclic probes for bioimaging. nih.govuaiasi.ronih.gov
Targeted protein degradation using technologies like PROTACs and molecular glues represents a revolutionary therapeutic modality. astrazeneca.comnih.govnih.gov These approaches hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.
PROTACs are heterobifunctional molecules composed of a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov
Molecular Glues are smaller molecules that induce or stabilize the interaction between a POI and an E3 ligase, leading to the POI's degradation. nih.govtocris.com
The this compound scaffold is an ideal candidate for the "warhead" component of a kinase-targeting PROTAC. Its proven affinity for kinase ATP sites can be leveraged to recruit a specific kinase to an E3 ligase.
Design and Synthesis: A PROTAC based on this scaffold would be synthesized by attaching a linker to a non-critical position of the azaindole ring (one that doesn't interfere with kinase binding). The other end of the linker would be connected to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) (for the Cereblon E3 ligase) or VHL ligands. The resulting chimera would form a ternary complex between the target kinase, the PROTAC, and the E3 ligase, triggering the ubiquitination and subsequent proteasomal degradation of the kinase. This offers a powerful alternative to simple inhibition, as it leads to the complete removal of the target protein. astrazeneca.com
Strategies for Optimization of this compound Lead Compounds
Once a lead compound based on the this compound scaffold is identified, it typically requires extensive optimization to improve its potency, selectivity, and drug-like properties for pre-clinical development.
SAR studies are crucial for understanding how chemical structure relates to biological activity. For the pyrrolopyridine and bioisosteric pyrrolopyrimidine scaffolds, extensive SAR has been developed, primarily in the context of kinase inhibition. nih.govacs.org By systematically modifying different positions of the heterocyclic core and evaluating the effects on enzyme inhibition, researchers can build a detailed map to guide the design of more potent and selective compounds.
Key findings from SAR studies on related scaffolds include:
Hinge-Binding Region: The pyrrole (B145914) NH and the adjacent pyridine (B92270) nitrogen are critical for forming two key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. chemicalbook.comnih.gov
Substitutions at C4-Amine: The amine group can be functionalized to extend into solvent-exposed regions or to introduce additional interactions. For example, in pyrrolo[2,3-d]pyrimidine inhibitors of Protein Kinase B (PKB), attaching piperidine-carboxamide moieties at this position led to potent and orally bioavailable compounds. nih.govacs.org
Substitutions on Aryl Groups: When an aryl group is attached to the scaffold, its substitution pattern significantly impacts both potency and selectivity. For PKB inhibitors, adding chloro or tert-butyl groups to a benzyl (B1604629) substituent improved selectivity over the related kinase PKA. nih.govacs.org
Scaffold Hopping: Comparing the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core to the pyrrolo[2,3-d]pyrimidine core has shown differences in selectivity profiles. For PKB inhibitors, the 7-azaindole was associated with lower selectivity against PKA compared to the pyrrolopyrimidine. acs.org For CSF-1R inhibitors, the pyrrolopyrimidine was found to be more potent, highlighting the importance of the N-3 atom in that scaffold for that specific target. nih.gov
Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrrolopyrimidine PKB Inhibitors This table is based on data for the related pyrrolo[2,3-d]pyrimidine scaffold, which provides valuable insights for the this compound core.
| Compound Analogue (Modification on Benzyl Group) | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) | Reference |
|---|---|---|---|---|
| 4-Chloro (Parent) | 14 | 390 | 28 | nih.gov |
| 3-Chloro | 150 | 720 | 5 | nih.gov |
| 2-Chloro | 14 | 560 | 40 | nih.gov |
| 2,4-Dichloro | 12 | 1800 | 150 | nih.gov |
| 4-tert-Butyl | 11 | 1400 | 126 | nih.gov |
| 2-Naphthyl | 7.0 | 490 | 70 | nih.gov |
Beyond potency and selectivity, a successful pre-clinical candidate must possess favorable physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key metrics used to guide this optimization include:
Ligand Efficiency (LE): This metric relates binding affinity to the size of the molecule (non-hydrogen atom count). It helps prioritize smaller, more efficient fragments during lead optimization.
Lipophilic Efficiency (LiPE): This parameter balances potency against lipophilicity (logP or logD). High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Optimizing LiPE aims to achieve high potency without excessive lipophilicity.
Strategies to optimize these parameters for this compound-based leads include:
Reducing Lipophilicity: Early inhibitors based on 4-amino-4-benzylpiperidine suffered from rapid metabolism and low oral bioavailability. nih.gov Replacing the benzylamine (B48309) linker with a more polar carboxamide group significantly improved metabolic stability and oral exposure while maintaining potency. nih.govacs.org
Improving Solubility: Introducing polar groups or heteroatoms can enhance aqueous solubility. In the development of CSF1R inhibitors, replacing carbo-aromatic rings with pyridyl fragments was noted as a strategy to improve ADME properties.
Modulating Metabolism: The site of metabolic attack on a molecule can be identified and blocked by chemical modification. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation by cytochrome P450 enzymes.
Through iterative cycles of design, synthesis, and testing, guided by SAR and efficiency metrics, lead compounds based on the this compound scaffold can be systematically refined into candidates with a desirable balance of potency, selectivity, and drug-like properties.
Strategies for Enhancing Target Selectivity and Reducing Off-Target Interactions
In the development of therapeutic agents, achieving high target selectivity is paramount to maximizing efficacy while minimizing unwanted side effects. For kinase inhibitors derived from pyrrolopyridine-like scaffolds, several rational design strategies are employed to enhance selectivity and reduce interactions with unintended biological targets.
One primary strategy involves exploiting subtle differences in the amino acid sequences of the ATP-binding pockets between the target kinase and off-target kinases. For instance, in the development of Protein Kinase B (PKB/Akt) inhibitors, selectivity over the closely related Protein Kinase A (PKA) was achieved by modifying substituents on the core structure. The strategic placement of chloro and tert-butyl groups on a benzyl ring attached to the core scaffold successfully exploited a key amino acid difference between PKB and PKA, leading to a 150-fold increase in selectivity. nih.gov This approach demonstrates that selectivity is highly sensitive to the precise positioning of functional groups relative to specific residues within the kinase domain. nih.gov
Bioisosteric replacement of the core heterocyclic scaffold is another powerful technique. Substituting one heterocyclic system for another (e.g., a pyrrolo[2,3-d]pyrimidine for a 7-azaindole) can alter the preferred conformation and orientation of the molecule within the binding site. nih.gov This change affects the vectors of key interacting groups, which can be leveraged to improve selectivity. For example, researchers found that 7-azaindole analogs were generally less selective for PKB over PKA compared to their pyrrolo[2,3-d]pyrimidine counterparts, a difference attributed to the replacement of a nitrogen atom at the N-3 position with a carbon. nih.gov
Furthermore, structure-guided design, often utilizing X-ray crystallography of inhibitors bound to a surrogate kinase, allows for the precise optimization of interactions. Modifications that promote favorable hydrophobic contacts or establish specific hydrogen bonds can significantly enhance binding affinity and selectivity. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, altering substituents on a pyrazole (B372694) ring attached to a pyrrolo[3,2-c]pyridine core was used to improve contacts with the hinge region of the kinase, though this sometimes came at the cost of increased metabolic clearance. acs.org This highlights the iterative process of balancing potency, selectivity, and pharmacokinetic properties.
Case Studies of this compound Analogs in Specific Preclinical Therapeutic Areas
The versatility of the pyrrolopyridine core is evident in its application across diverse therapeutic areas, from oncology to neurodegenerative and infectious diseases.
The pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising therapeutic target in oncology. In one study, researchers used a structure-guided approach to design a series of reversible LSD1 inhibitors based on this core.
Starting from a known inhibitor, GSK-354, modifications led to the identification of compound 29 , which contains a 1-methyl-1H-pyrrolo[2,3-b]pyridine ring and exhibited a high inhibitory potency with an IC₅₀ value of 5.1 nM. Further optimization of a related series of pyrrolo[2,3-c]pyridines culminated in compound 46 , which demonstrated an exceptionally potent IC₅₀ value of 3.1 nM against LSD1. This compound was approximately 8-times more potent than SP-2577, a reversible LSD1 inhibitor that has advanced into clinical development. The potent activity of these pyrrolo[2,3-c]pyridine analogs in inhibiting cancer cell growth in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines underscores their potential as preclinical candidates in oncology.
Table 1: Inhibitory Potency of Selected Pyrrolo[2,3-c]pyridine Analogs Against LSD1 IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%.
| Compound | Key Structural Feature | LSD1 IC₅₀ (nM) |
|---|---|---|
| 27 | 1-methyl-1H-indole | 6.5 |
| 29 | 1-methyl-1H-pyrrolo[2,3-b]pyridine | 5.1 |
| 46 | Optimized pyrrolo[2,3-c]pyridine | 3.1 |
| SP-2577 (Reference) | Clinically evaluated inhibitor | 26.2 |
The abnormal aggregation of the tau protein into neurofibrillary tangles (NFTs) is a hallmark of several neurodegenerative conditions, including Alzheimer's disease. The pyrrolopyridine scaffold has emerged as a promising framework for developing agents to address this pathology. A patent application has specifically described novel pyrrolo[2,3-c]pyridine compounds designed for binding and imaging tau aggregates. google.com These compounds are intended for use as tracers in positron emission tomography (PET) imaging, which would allow for the in-vivo diagnosis and study of tau deposits in the brains of patients with Alzheimer's disease. google.com
Beyond diagnostics, related pyrrolopyridine isomers have shown therapeutic potential. A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed as a highly potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme central to tau hyperphosphorylation. tandfonline.comnih.gov S01 inhibited GSK-3β with a sub-nanomolar IC₅₀ of 0.35 nM and, in cellular assays, effectively decreased levels of phosphorylated tau at the Ser396 site. tandfonline.comnih.gov Furthermore, the compound promoted the outgrowth of neuronal neurites and showed significant efficacy in an animal model of Alzheimer's disease. tandfonline.comnih.gov While S01 is based on the isomeric pyrrolo[2,3-b]pyridine core, its success demonstrates the potential of the broader pyrrolopyridine class to generate therapeutically relevant inhibitors targeting the pathways of tau pathology.
The pyrrolopyrimidine scaffold, a close isostere of pyrrolo[2,3-c]pyridine, has been investigated for the treatment of infectious diseases. Specifically, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been developed as inhibitors of Calcium-Dependent Protein Kinase 1 in Cryptosporidium parvum (CpCDPK1), a protozoan parasite that causes significant gastrointestinal illness.
In a notable study, researchers compared a series of inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine (PP) scaffold with analogs based on the isosteric 7H-pyrrolo[2,3-d]pyrimidine (PrP) core. This direct comparison revealed that while both scaffolds could produce potent inhibitors of the target kinase, the isosteric swap from PP to PrP led to distinct pharmacokinetic (PK) properties. This work highlights how subtle changes to the core heterocycle can be a key strategy for tuning the drug-like properties of a compound series while maintaining the necessary target engagement for anti-infective activity.
In the realm of immunomodulation, the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has served as the foundation for Janus kinase (JAK) inhibitors. These agents are designed to treat inflammatory conditions by modulating cytokine signaling. For instance, JTE-052 is a potent JAK inhibitor developed for inflammatory skin disorders like atopic dermatitis. google.com The success of these related compounds suggests that the this compound framework holds similar potential for the development of novel anti-infective and immunomodulatory agents.
Advanced Analytical and Characterization Methodologies for 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine Research
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine at an atomic level. High-resolution techniques are particularly crucial for unambiguously assigning the complex arrangement of atoms within the fused pyrrolopyridine ring system and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and chemical environment of hydrogen and carbon atoms. However, to assemble the complete molecular puzzle, multi-dimensional NMR techniques are essential.
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the subject compound, COSY would be used to map the connectivity of protons within the pyrrole (B145914) and pyridine (B92270) rings, for instance, confirming the relationship between the protons at positions 2 and 3 on the pyrrole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms. This is a powerful tool for assigning which proton is attached to which carbon, which can be challenging in complex aromatic systems.
While specific NMR data for this compound is not widely published, analysis of a related pyrrolo[2,3-d]pyrimidine structure demonstrates the type of data obtained. For 5-bromo-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, ¹H NMR identified key proton signals, and ¹³C NMR confirmed the carbon framework of the heterocyclic system. rsc.org
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 parts per million (ppm). For this compound (C₇H₆ClN₃), HRMS would be used to verify its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass.
In preclinical research, HRMS coupled with liquid chromatography (LC-HRMS) is the gold standard for metabolite identification. When this compound is incubated with liver microsomes or in animal models, LC-HRMS can detect and identify metabolic products. By comparing the accurate mass and fragmentation patterns of potential metabolites to the parent drug, researchers can identify common metabolic pathways such as oxidation, glucuronidation, or other biotransformations. This information is critical for understanding the compound's pharmacokinetic profile. For instance, studies on related complex nitrogen heterocycles routinely use LC-MS to monitor for metabolites. exeter.ac.uk
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state. By crystallizing a compound and analyzing how the crystal diffracts X-rays, an electron density map can be generated, revealing the precise spatial arrangement of every atom.
Although a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to the closely related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. nih.gov The study of this analog revealed a planar molecule where molecules in the crystal are connected through hydrogen bonds to form dimers. nih.gov This demonstrates the power of the technique to confirm molecular planarity and identify key intermolecular interactions that govern the solid-state structure. nih.gov If this compound were to be developed as a drug, co-crystallizing it with its biological target (e.g., a protein kinase) would be a primary goal, as this would reveal the specific binding interactions responsible for its activity and guide further structure-based drug design.
Table 1: Crystal Data for the Related Compound 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine This table presents crystallographic data obtained for a structurally similar compound, illustrating the type of information generated by X-ray analysis.
| Parameter | Value |
|---|---|
| Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8810 (19) |
| b (Å) | 5.2783 (9) |
| c (Å) | 12.751 (2) |
| β (˚) | 114.333 (3) |
| **Volume (ų) ** | 667.3 (2) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E, 2012. nih.gov
Chromatographic and Separation Techniques for Purity, Reaction Monitoring, and Isolation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are used throughout the research and development process, from monitoring the progress of a chemical reaction to ensuring the final product meets stringent purity requirements.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of chemical compounds. The sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of components between the mobile phase and the stationary phase. When coupled with a mass spectrometer (MS), the technique becomes HPLC-MS, allowing for simultaneous separation and mass identification of each component.
For this compound, this method would be used to:
Monitor Reaction Progress: By taking small aliquots from a reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product, allowing for reaction optimization.
Assess Final Purity: HPLC is used to determine the purity of the final compound, often expressed as a percentage of the total peak area. For example, a patent for manufacturing the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine specifies a required purity of higher than 99.5 area-% as measured by HPLC. google.com
Isolate the Compound: Preparative HPLC can be used to purify multigram quantities of the compound to a very high degree.
General procedures for analyzing related heterocyclic compounds often involve using a C18 column with a gradient of water and acetonitrile (B52724) containing a modifier like formic acid, with UV detection and mass spectrometry to confirm the identity of the eluting peaks. rsc.orgexeter.ac.uk
While this compound is an achiral molecule, many of its derivatives or analogs developed for biological applications could be chiral. Chirality often arises from the introduction of stereocenters, for example, by adding a substituted alkyl chain to the pyrrole nitrogen or the amine.
If a chiral analog of this compound were synthesized, it would likely be produced as a racemic mixture (a 1:1 mixture of two enantiomers). Since enantiomers often have vastly different biological activities and metabolic profiles, separating them and assessing their enantiomeric purity is critical. Chiral chromatography is the definitive technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This allows for the quantification of each enantiomer and the determination of enantiomeric excess (ee), a measure of purity for a chiral substance.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine |
| 5-bromo-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
| Acetonitrile |
Bioanalytical Methods for Quantitation in Preclinical Biological Matrices
The development and validation of robust bioanalytical methods are fundamental to characterizing the pharmacokinetic (PK) profile of drug candidates. For novel compounds such as this compound, a potent kinase inhibitor, highly sensitive and selective assays are required to accurately measure its concentration in complex biological matrices obtained from preclinical animal studies. This ensures reliable data for assessing absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for PK Studies in Animal Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive standard for the quantification of small molecules in bioanalysis. bioanalysis-zone.com Its superior sensitivity, specificity, and wide dynamic range make it the ideal platform for supporting preclinical pharmacokinetic studies of this compound in various animal species, such as rats and mice. researchgate.netlcms.cz
A representative LC-MS/MS method for the determination of this compound in rat plasma is detailed below. This method is constructed based on established principles for the bioanalysis of structurally related azaindole and pyrrolopyridine derivatives. nih.govnih.gov
Sample Preparation
A simple and efficient protein precipitation method is typically employed for the extraction of the analyte from plasma samples. researchgate.net This technique effectively removes high-molecular-weight proteins that can interfere with the analysis.
To a 50 µL aliquot of rat plasma, 150 µL of cold acetonitrile containing a suitable internal standard (IS) is added. A structurally similar compound not present in the study, such as a deuterated analog of the analyte or another azaindole derivative, is often selected as the IS to compensate for variability during sample processing and analysis. nih.gov
The mixture is vortex-mixed for approximately one minute to ensure thorough precipitation of plasma proteins.
Following vortexing, the samples are centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins. researchgate.net
An aliquot of the resulting supernatant is then transferred to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is typically achieved on a reversed-phase C18 column, which is well-suited for retaining and separating moderately polar heterocyclic compounds. nih.govnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the pyrrolopyridine core are readily protonated. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. bioanalysis-zone.com
Detailed, representative parameters for the LC-MS/MS system are presented in the table below.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |
| Total Run Time | ~4 minutes |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Hypothetical m/z 182.0 → 147.0 [M+H]+ |
| MRM Transition (IS) | Dependent on selected Internal Standard |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Method Validation
The developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. The validation process assesses linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
A typical calibration curve for this compound would be linear over a concentration range suitable for preclinical PK studies, for example, from 1 ng/mL to 2000 ng/mL in rat plasma. The lower limit of quantification (LLOQ) must be sufficiently sensitive to measure concentrations at the tail end of the pharmacokinetic profile.
The table below summarizes the typical acceptance criteria and representative validation results for a bioanalytical LC-MS/MS method.
Table 2: Summary of Bioanalytical Method Validation Parameters and Representative Results
| Validation Parameter | Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N > 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -7.5% to 4.5% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Within acceptable range |
| Stability (various conditions) | % Change within ± 15% | Stable |
This validated LC-MS/MS method can be confidently applied to the analysis of plasma samples from preclinical pharmacokinetic studies, providing the high-quality data necessary to understand the in vivo behavior of this compound and guide its further development.
Future Perspectives and Unaddressed Research Questions for 4 Chloro 1h Pyrrolo 2,3 C Pyridin 7 Amine
Emerging Synthetic Strategies and Catalyst Development for Accessing Novel Analogs
The generation of diverse analogs of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is crucial for exploring a wider chemical space and optimizing therapeutic properties. While traditional methods for constructing the pyrrolo[2,3-c]pyridine (6-azaindole) core, such as the Bartoli reaction, remain relevant, recent advancements focus on more efficient and versatile synthetic routes.
Emerging strategies often involve palladium-catalyzed cross-coupling reactions, which allow for the precise and controlled introduction of various substituents onto the core scaffold. Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are being employed to synthesize novel 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related azaindole isomer. These techniques offer a robust platform for creating libraries of compounds with diverse functionalities. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position, has proven effective.
Another promising approach is the tandem Sonogashira coupling followed by intramolecular cyclization. This one-pot reaction can efficiently construct the 6-azaindole core from appropriately substituted iodopyridines and terminal alkynes. The development of new catalytic systems, including more efficient palladium pre-catalysts and specialized ligands like RuPhos, is enhancing the yields and substrate scope of these reactions. These advanced synthetic tools are pivotal for accessing novel analogs of this compound with improved potency and selectivity.
Table 1: Comparison of Synthetic Strategies for Pyrrolopyridine Scaffolds
| Strategy | Description | Advantages | Key Catalyst/Reagent Examples |
|---|---|---|---|
| Bartoli Reaction | Reaction of nitroarenes with vinyl Grignard reagents to form the pyrrole (B145914) ring. | Versatility, use of readily available precursors. | Vinyl magnesium bromide |
| Palladium Cross-Coupling | Suzuki-Miyaura for C-C bond formation and Buchwald-Hartwig for C-N bond formation. | High efficiency, functional group tolerance, precise control of substitution. | Pd(dppf)Cl2, Pd(OAc)2, BINAP, RuPhos |
| Tandem Sonogashira Coupling/Cyclization | A one-pot reaction involving coupling of an alkyne with an aryl halide, followed by an intramolecular cyclization to form the pyrrole ring. | High atom economy, operational simplicity. | Palladium catalysts, Copper (I) co-catalysts |
| Reductive Cyclization of Enamines | A two-step approach involving the formation of an enamine from a nitropyridine, followed by reductive cyclization. | Can lead to higher yields for certain unsubstituted 6-azaindoles. | SnCl2·H2O, Palladium on carbon (Pd/C) |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Pyrrolo[2,3-c]pyridine-based Compounds
The design and optimization of kinase inhibitors are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and predict the biological activity of novel compounds, thereby accelerating the drug discovery process.
For scaffolds related to pyrrolo[2,3-c]pyridine, such as pyrrolo[2,3-d]pyrimidines, ML algorithms have been used to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the inhibitory activity of compounds against specific kinases, like Cyclin-Dependent Kinase 4 (CDK4), by analyzing molecular fingerprints and descriptors. For instance, methods like Support Vector Machines (SVM) and Deep Neural Networks (DNN) have successfully built classification models that can distinguish between active and inactive inhibitors with high accuracy.
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
While the primary focus for pyrrolopyridine derivatives has been on kinase inhibition for cancer therapy, emerging research suggests a broader therapeutic potential for these scaffolds.
Neurodegenerative Diseases: A significant novel application for pyrrolo[2,3-c]pyridines is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Certain derivatives have been developed as positron emission tomography (PET) imaging agents that can bind to tau protein aggregates, which are a pathological hallmark of Alzheimer's. This provides a potential diagnostic tool for the disease. Additionally, related pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), another key target in Alzheimer's disease, demonstrating therapeutic potential beyond diagnostics.
Antiviral and Antimicrobial Activity: The pyrrolopyrimidine scaffold has also shown promise as a source of antiviral agents. Studies have demonstrated that derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold exhibit significant antiviral activity against viruses that cause gastroenteritis, such as Rotavirus and Coxsackievirus. There is also evidence suggesting that pyrrolopyridine derivatives could be developed as antimycobacterial agents. The structural similarity of the pyrrolopyridine core to purines makes it an attractive scaffold for targeting viral or bacterial enzymes.
Other Potential Applications: The broad biological activity of pyrrolopyridine derivatives suggests potential applications in other therapeutic areas as well. These include anti-inflammatory, antidiabetic, and analgesic agents. The exploration of these novel targets and applications could significantly expand the therapeutic utility of the this compound scaffold.
Development of Advanced In Vitro and Organoid Models for More Predictive Efficacy Testing
The translation of preclinical drug efficacy to clinical success remains a major challenge in drug development. Advanced in vitro models, such as 3D cell cultures and organoids, are being developed to better mimic the complex microenvironment of human tissues and tumors, thereby providing more predictive data on drug efficacy.
For compounds with a pyrrolopyridine scaffold, the use of patient-derived organoids has already demonstrated its value. In one study, a novel pyrrolo[2,3-b]pyridine-based inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) was tested against patient-derived colorectal cancer organoids, confirming its efficacy in a more clinically relevant model. This approach allows for the assessment of drug response in a system that retains the genetic and phenotypic heterogeneity of the original tumor.
The development and application of such models for testing this compound and its analogs would be a significant step forward. Spheroid and organoid models can provide insights into drug penetration, metabolism, and efficacy in a 3D context, which is often not captured in traditional 2D cell culture. These models are particularly valuable for oncology research, where the tumor microenvironment plays a crucial role in drug resistance. As these technologies mature, they will become indispensable tools for the preclinical evaluation of novel pyrrolopyridine-based drug candidates.
Persistent Gaps in Understanding the Structure-Activity-Mechanism Relationships for the Pyrrolo[2,3-c]pyridine Scaffold
Despite the progress in synthesizing and evaluating pyrrolopyridine derivatives, significant gaps remain in our understanding of their structure-activity relationships (SAR) and mechanisms of action. A deeper comprehension of how specific structural modifications influence potency, selectivity, and potential off-target effects is essential for rational drug design.
One of the key challenges is elucidating the precise binding modes of these inhibitors with their target kinases. While molecular docking studies can provide valuable hypotheses, crystallographic data of inhibitors bound to their targets are often lacking. This information is critical for understanding the key interactions that drive potency and for designing next-generation inhibitors with improved properties.
Furthermore, the SAR for the pyrrolo[2,3-c]pyridine scaffold is complex. The activity of these compounds is highly sensitive to the nature and position of substituents on both the pyrrole and pyridine (B92270) rings. For example, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, specific substitutions on the amide moiety were found to be critical for potent inhibition. A systematic exploration of the chemical space around the this compound core is needed to build comprehensive SAR models.
Finally, a better understanding of the potential for off-target effects is crucial for developing safe and effective drugs. Kinase inhibitors are known to often interact with multiple kinases, which can lead to both beneficial polypharmacology and unwanted side effects. Predictive computational models for off-target interactions are being developed, but their accuracy is still a work in progress. A thorough characterization of the selectivity profile of new this compound analogs against a broad panel of kinases is a critical, yet often unaddressed, aspect of their preclinical development.
Table 2: Key Research Gaps and Future Directions
| Research Area | Persistent Gaps | Future Directions |
|---|---|---|
| Synthesis | Need for more diverse and efficient methods to access complex analogs. | Development of novel catalytic systems for C-H activation and late-stage functionalization. |
| AI/ML in Design | Limited application of generative models specifically for the pyrrolo[2,3-c]pyridine scaffold. | Training of AI models on specific pyrrolo[2,3-c]pyridine datasets to design novel, highly selective inhibitors. |
| Biological Targets | Full therapeutic potential beyond kinase inhibition is largely unexplored. | Systematic screening of compound libraries against diverse biological targets, including those in neurodegeneration and infectious diseases. |
| In Vitro Models | Lack of routine use of advanced models like organoids for efficacy testing of this specific scaffold. | Integration of patient-derived organoid and spheroid models into the standard preclinical testing cascade. |
| SAR & Mechanism | Incomplete understanding of detailed binding modes and the impact of substitutions on selectivity and off-target effects. | Generation of co-crystal structures, comprehensive SAR studies, and extensive kinase profiling to build robust predictive models. |
Q & A
Q. What are the established synthetic routes for 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine, and how can reaction efficiency be maximized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are prepared by refluxing with amines in isopropanol with catalytic HCl, achieving yields of 27–94% depending on the amine substituent . Key steps include:
- Reagent optimization : Use 3 equivalents of amine to ensure complete substitution.
- Solvent selection : Isopropanol enhances solubility and reaction rates.
- Purification : Silica gel column chromatography with chloroform/methanol gradients (e.g., 2% methanol) effectively isolates the product .
- Yield improvement : Extending reaction time (12–48 hours) and optimizing pH during workup (neutralization with NH₄OH) reduce side reactions .
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.2–6.7 ppm) and NH groups (δ 11.7–11.4 ppm). The chlorine substituent deshields adjacent carbons, visible in ¹³C NMR (e.g., δ 153–140 ppm for pyrimidine carbons) .
- HRMS : Molecular ion peaks (e.g., m/z 211.0978 for C₁₂H₁₁N₄⁺) confirm molecular formula .
- IR spectroscopy : N–H stretches (3131–2962 cm⁻¹) and C–Cl vibrations (828 cm⁻¹) validate functional groups .
Q. What analytical techniques ensure purity (>98%) of this compound for research use?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) achieve baseline separation, with UV detection at 254 nm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 61.25%, H: 4.85%, N: 20.41% for C₁₄H₁₃N₄Cl) .
- TLC : Chloroform/methanol (5:1) systems with Rf ≈ 0.76 monitor reaction progress .
Advanced Research Questions
Q. How can reaction pathways for derivative synthesis be optimized using computational modeling?
- DFT calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (FMOs). For example, the LUMO of the chloro-substituted core localizes at C4, favoring nucleophilic attack by amines .
- Docking studies : Evaluate binding affinities of derivatives (e.g., N-phenyl-substituted analogs) to kinase targets using AutoDock Vina. Adjust substituents (e.g., fluorine or methoxy groups) to enhance interactions with hydrophobic pockets .
Q. How should researchers resolve contradictions in spectral data for pyrrolopyridine derivatives?
- Case example : Discrepancies in NH proton shifts (δ 11.7 vs. 11.4 ppm) may arise from tautomerism or solvent effects. Validate via:
- Cross-validation : Compare HRMS and elemental analysis to rule out impurities .
Q. What strategies enhance the biological activity of this compound derivatives in oncology research?
- Structure-activity relationship (SAR) :
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the pyridine ring improve kinase inhibition (IC₅₀ < 50 nM) .
- Biological assays : Test cytotoxicity against ovarian cancer cell lines (e.g., A2780) via MTT assays. Derivatives with morpholine or naphthyl groups show IC₅₀ values of 1–10 µM .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance bioavailability .
Q. What advanced techniques characterize crystallographic properties of this compound?
Q. How can reaction scalability be improved without compromising yield or purity?
- Flow chemistry : Continuous reactors reduce batch variability and enhance mixing for multi-step syntheses .
- Automated purification : Flash chromatography systems with UV-triggered fraction collection maintain >99% purity at gram-scale .
Methodological Notes
- Data contradiction mitigation : Cross-validate spectral results with multiple techniques (e.g., NMR, HRMS, XRD) .
- Biological evaluation : Prioritize derivatives with >50% inhibition in primary screens for dose-response studies .
- Ethical compliance : Adhere to institutional guidelines for cytotoxic compound handling and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
